molecular formula C14H10FN3O B2596490 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 1181378-09-5

4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2596490
CAS No.: 1181378-09-5
M. Wt: 255.252
InChI Key: DJPQWGLASBUJTI-UHFFFAOYSA-N
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Description

4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one typically involves several steps. One common method starts with the protection of the amino group on 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange reaction. The intermediate is then treated with trimethyl borate, and the final product is obtained through acidic hydrolysis . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and fluorine groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It has been shown to engage in signal transduction pathways, leading to the modulation of gene expression and cellular responses. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

4-(4-amino-3-fluorophenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-11-7-8(5-6-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPQWGLASBUJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181378-09-5
Record name 4-(4-amino-3-fluorophenyl)-1,2-dihydrophthalazin-1-one
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